N-(3,5-dichlorophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide
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Overview
Description
N-(3,5-dichlorophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide is a synthetic organic compound that belongs to the class of isoindolinone derivatives This compound is characterized by its complex structure, which includes a dichlorophenyl group, a methyl group, and an isoindolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoindolinone Core: The isoindolinone core can be synthesized through the cyclization of an appropriate phthalic anhydride derivative with an amine.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Methyl Group: The methyl group can be introduced through alkylation reactions.
Formation of the Final Product: The final product is obtained by coupling the isoindolinone core with the dichlorophenyl and methyl groups under suitable reaction conditions, such as the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindolinone derivatives.
Substitution: The dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced isoindolinone compounds.
Scientific Research Applications
N-(3,5-dichlorophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dichlorophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
- N-(3,5-dichlorophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
Uniqueness
N-(3,5-dichlorophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide is unique due to its specific structural features, such as the length of the carbon chain and the position of the methyl group
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O2/c1-12(2)7-18(19(25)23-16-9-14(21)8-15(22)10-16)24-11-13-5-3-4-6-17(13)20(24)26/h3-6,8-10,12,18H,7,11H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVSFUMPKMDZBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC(=CC(=C1)Cl)Cl)N2CC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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